1-Nitropropene
Overview
Description
1-Nitropropene is a nitroalkane that is propane substituted at C-1 by a nitro group . It is used as a solvent, a gasoline additive, and in rocket propellant. It is also used to make other chemicals .
Synthesis Analysis
1-Nitropropene is produced industrially by the reaction of propane and nitric acid . This reaction forms four nitroalkanes: nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane . 1-Nitropropene is also a byproduct of the process for making 2-nitropropane, which is done by vapour phase nitration of propane .
Molecular Structure Analysis
The molecular formula of 1-Nitropropene is C3H5NO2 . The InChI representation is InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ . The Canonical SMILES representation is CC=CN+[O-] .
Chemical Reactions Analysis
1-Nitropropene undergoes various chemical reactions. For instance, it participates in [3+2] cycloaddition reactions . It also reacts with furans .
Physical And Chemical Properties Analysis
1-Nitropropene has a molecular weight of 87.08 g/mol . It has a topological polar surface area of 45.8 Ų . It has a density of 1.0±0.1 g/cm³ , and a boiling point of 125.7±9.0 °C at 760 mmHg .
Scientific Research Applications
The scientific research applications of 1-Nitropropene are diverse, covering areas such as chemical synthesis, spectroscopy, and antimicrobial activity. Here's a detailed overview based on recent studies:
Thermal Decomposition :
- 1-Nitropropene undergoes thermal decomposition, producing products similar to those in the thermolysis of nitrostyrenes. This suggests potential applications in understanding and controlling chemical reactions involving nitro compounds (Chin, Mok, & Huang, 1990).
Biological Activity :
- Derivatives of 2-nitropropene show activity against Trypanosoma cruzi, a parasite causing Chagas disease. This implies potential medicinal applications in treating parasitic infections (Herrera et al., 2009).
Chemical Synthesis :
- 3,3,3-Trifluoro-1-nitropropene acts as a novel building block for synthesizing various compounds, including trifluoromethyl-containing pyrrole derivatives. Such applications are crucial in the development of new materials and pharmaceuticals (Iwata et al., 1993).
Nuclear Magnetic Resonance Spectra Analysis :
- The NMR spectra of 1-nitropropene have been extensively studied, providing insights into its chemical structure and behavior. This knowledge is fundamental in fields like organic chemistry and materials science (Baskov et al., 1964).
Microwave Spectrum Analysis :
- The microwave spectrum of 1-nitropropene has been analyzed, revealing information about its molecular structure and properties. Such studies are important in understanding the behavior of molecules under different conditions (Ford, 1974).
Cycloaddition Reactions :
- Research has focused on the [2+3] cycloaddition of 1-nitropropene with other compounds, aiding in the development of new synthetic methods and materials (Baranski, 1998).
Antimicrobial Activity :
- Novel 1,3-diaryl-2-nitroprop-1-enes have shown broad-spectrum antimicrobial activity, suggesting their potential as new antimicrobial agents (Kodukulla et al., 1994).
Spectroscopic Investigations :
- Detailed spectroscopic studies, including FT-IR, FT-Raman, UV, and NMR, have been conducted on 1-phenyl-2-nitropropene, providing comprehensive information about its molecular structure and properties (Xavier & Periandy, 2015).
Solvent Effects in Cycloaddition Reactions :
- The effect of different solvents on the cycloaddition of 1-nitropropene has been explored, revealing insights into reaction mechanisms and selectivity, which is essential in optimizing chemical reactions (Baranski, 2000).
Computational Studies :
- Density Functional Theory (DFT) studies have been conducted to understand the mechanisms of cycloaddition reactions involving 1-nitropropene, contributing to the theoretical understanding of chemical reactivity and selectivity (Jasiński et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(E)-1-nitroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHXMHKNTLBIPJ-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitropropene | |
CAS RN |
3156-70-5, 17082-05-2 | |
Record name | Propene, 1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitro-1-propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1E)-1-nitroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.